molecular formula C21H21N5O2S B2876540 1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1171508-60-3

1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2876540
CAS No.: 1171508-60-3
M. Wt: 407.49
InChI Key: XTSVTCAUGAAMKF-UHFFFAOYSA-N
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Description

1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the benzo[d]thiazole ring, and the pyridine ring. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Benzo[d]thiazole Ring: This can be synthesized by the cyclization of o-aminothiophenol with a carboxylic acid derivative.

    Formation of the Pyridine Ring: This can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound may be reduced to form corresponding reduced derivatives.

    Substitution: The compound may undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a metal catalyst.

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: As a potential therapeutic agent for the treatment of various diseases.

    Industry: As a component in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide would depend on its specific molecular targets and pathways. Potential mechanisms may include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.

    Interaction with Receptors: The compound may bind to receptors on the surface of cells, triggering signaling cascades.

    Modulation of Gene Expression: The compound may affect the expression of specific genes, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group on the benzo[d]thiazole ring.

    1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide: Has the carboxamide group at a different position on the pyrazole ring.

    1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide: Has the pyridine ring attached at a different position.

Uniqueness

The uniqueness of 1-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-ethyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-4-26-16(10-12-23-26)20(27)25(13-15-7-5-6-11-22-15)21-24-18-17(28-3)9-8-14(2)19(18)29-21/h5-12H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSVTCAUGAAMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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